molecular formula C36H48N4O12 B14124221 [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate

[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate

Cat. No.: B14124221
M. Wt: 728.8 g/mol
InChI Key: AFYIFJXNVMNPLD-URCMJFOTSA-N
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Description

[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate: and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate are organic compounds that belong to the class of dinitrophenyl esters. These compounds are characterized by the presence of two nitro groups attached to a phenyl ring, along with a but-2-enoate ester group. They are known for their applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate typically involves the following steps:

    Nitration: The starting material, a phenyl compound, undergoes nitration to introduce nitro groups at the desired positions on the phenyl ring.

    Alkylation: The nitrated phenyl compound is then alkylated with 6-methylheptyl bromide to introduce the 6-methylheptyl group.

    Esterification: The alkylated compound is esterified with but-2-enoic acid to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

These compounds undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.

    Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: They are investigated for their potential use as pharmaceutical agents.

    Industry: They are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, the nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target cells.

Comparison with Similar Compounds

Similar compounds include other dinitrophenyl esters, such as:

  • 2,4-Dinitrophenyl acetate
  • 2,4-Dinitrophenyl propionate
  • 2,4-Dinitrophenyl butyrate

These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of [2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate and [4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate lies in the presence of the 6-methylheptyl group, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C36H48N4O12

Molecular Weight

728.8 g/mol

IUPAC Name

[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate

InChI

InChI=1S/2C18H24N2O6/c1-4-8-17(21)26-18-14(10-7-5-6-9-13(2)3)11-15(19(22)23)12-16(18)20(24)25;1-4-8-17(21)26-18-15(19(22)23)11-14(12-16(18)20(24)25)10-7-5-6-9-13(2)3/h2*4,8,11-13H,5-7,9-10H2,1-3H3/b2*8-4+

InChI Key

AFYIFJXNVMNPLD-URCMJFOTSA-N

Isomeric SMILES

C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].C/C=C/C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C

Canonical SMILES

CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])CCCCCC(C)C)[N+](=O)[O-].CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCC(C)C

Origin of Product

United States

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